Cas no 1020717-99-0 (4-Bromo-5-fluoro-2-nitrobenzoic acid)

4-Bromo-5-fluoro-2-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-5-fluoro-2-nitrobenzoic acid
- 2-nitro-4-Bromo-5-fluorobenzoic acid
- C7H3BrFNO4
- 4-BROMO-3-FLUORO-6-NITROBENZOIC ACID
- 4-bromo-5-fluoro-2-nitro benzoic acid
- JZVCMOJSPCGLTC-UHFFFAOYSA-N
- STL557771
- FC1109
- 4-bromo-5-fluoro-2-nitrobenzoicacid
- CL8110
- BBL103961
- TRA0064059
- AS06827
- RP29390
- XF10089
- 4-Bromo-5-fluoro-2-nitro-benzoic acid
- BC226672
- SY
- DB-011307
- EN300-192822
- AC-29919
- Benzoic acid, 4-bromo-5-fluoro-2-nitro-
- SY031015
- CS-W012454
- 1020717-99-0
- AS-19473
- AKOS005257244
- SCHEMBL14157498
- DTXSID60652029
- J-514764
- DTXCID90602779
- MFCD08702773
-
- MDL: MFCD08702773
- Inchi: 1S/C7H3BrFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
- InChI Key: JZVCMOJSPCGLTC-UHFFFAOYSA-N
- SMILES: BrC1=C(C([H])=C(C(=O)O[H])C(=C1[H])[N+](=O)[O-])F
Computed Properties
- Exact Mass: 262.92295g/mol
- Surface Charge: 0
- XLogP3: 2.1
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 1
- Monoisotopic Mass: 262.92295g/mol
- Monoisotopic Mass: 262.92295g/mol
- Topological Polar Surface Area: 83.1Ų
- Heavy Atom Count: 14
- Complexity: 257
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.967±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 164-167°C
- Boiling Point: 367.6℃ at 760 mmHg
- Flash Point: 176.104 °C
- Solubility: Very slightly soluble (0.18 g/l) (25 º C),
- PSA: 83.12000
- LogP: 2.71780
4-Bromo-5-fluoro-2-nitrobenzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
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Hazardous Material Identification:
- Storage Condition:Store at room temperature
4-Bromo-5-fluoro-2-nitrobenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Bromo-5-fluoro-2-nitrobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015132-100g |
4-Bromo-5-fluoro-2-nitrobenzoic acid |
1020717-99-0 | 98% | 100g |
¥1170.00 | 2023-11-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0330-25G |
4-bromo-5-fluoro-2-nitrobenzoic acid |
1020717-99-0 | 97% | 25g |
¥ 349.00 | 2023-04-07 | |
ChemScence | CS-W012454-25g |
4-Bromo-5-fluoro-2-nitrobenzoic acid |
1020717-99-0 | 99.41% | 25g |
$120.0 | 2022-04-28 | |
Fluorochem | 076482-25g |
4-Bromo-5-fluoro-2-nitrobenzoic acid |
1020717-99-0 | 95% | 25g |
£153.00 | 2022-03-01 | |
Apollo Scientific | PC53000-25g |
4-Bromo-5-fluoro-2-nitrobenzoic acid |
1020717-99-0 | 98% | 25g |
£135.00 | 2023-04-18 | |
eNovation Chemicals LLC | D491685-25g |
4-bromo-5-fluoro-2-nitrobenzoic acid |
1020717-99-0 | 95% | 25g |
$810 | 2023-09-03 | |
ChemScence | CS-W012454-5g |
4-Bromo-5-fluoro-2-nitrobenzoic acid |
1020717-99-0 | 99.41% | 5g |
$42.0 | 2022-04-28 | |
TRC | B688693-500mg |
4-Bromo-5-fluoro-2-nitrobenzoic acid |
1020717-99-0 | 500mg |
$ 87.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1097640-25G |
4-bromo-5-fluoro-2-nitrobenzoic acid |
1020717-99-0 | 97% | 25g |
$55 | 2023-09-03 | |
TRC | B688693-1g |
4-Bromo-5-fluoro-2-nitrobenzoic acid |
1020717-99-0 | 1g |
$ 80.00 | 2022-06-06 |
4-Bromo-5-fluoro-2-nitrobenzoic acid Related Literature
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 4-Bromo-5-fluoro-2-nitrobenzoic acid
Chemical Profile of 4-Bromo-5-fluoro-2-nitrobenzoic acid (CAS No. 1020717-99-0)
4-Bromo-5-fluoro-2-nitrobenzoic acid, identified by the CAS number 1020717-99-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of nitrobenzoic acids, characterized by the presence of a nitro group and halogen substituents, which contribute to its unique chemical properties and reactivity. The structural arrangement of bromine and fluorine atoms on the benzene ring enhances its utility in synthetic chemistry, particularly in the development of biologically active molecules.
The< strong>nitro group in 4-Bromo-5-fluoro-2-nitrobenzoic acid plays a crucial role in its chemical behavior, influencing its electronic properties and making it a valuable intermediate in organic synthesis. The< strong>bromine substituent at the 4-position and the< strong>fluorine atom at the 5-position further modulate its reactivity, enabling diverse functionalization strategies. These features make it a versatile building block for constructing more complex pharmacophores, which are essential for drug discovery and development.
In recent years, there has been growing interest in< strong>4-Bromo-5-fluoro-2-nitrobenzoic acid due to its potential applications in medicinal chemistry. Researchers have explored its utility as a precursor in the synthesis of various bioactive compounds, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The< strong>nitrobenzoic acid scaffold is particularly valuable because it can be easily modified through reduction, hydrolysis, or coupling reactions to introduce additional functional groups or linkages.
A notable area of research involving< strong>4-Bromo-5-fluoro-2-nitrobenzoic acid is its role in developing small-molecule inhibitors targeting enzymes involved in cancer pathways. For instance, studies have demonstrated its effectiveness as a scaffold for creating inhibitors of tyrosine kinases, which are critical in signal transduction pathways associated with tumor growth and progression. The< strong>bromine and fluorine substituents enhance binding affinity and selectivity, making these derivatives promising candidates for further optimization.
The< strong>fluorine atom, in particular, has been extensively studied for its ability to improve metabolic stability and binding interactions with biological targets. This property is especially relevant in drug design, where fluorinated compounds often exhibit enhanced pharmacokinetic profiles. Additionally, the< strong>bromine substituent can serve as a handle for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in constructing complex organic molecules.
In academic research, 4-Bromo-5-fluoro-2-nitrobenzoic acid has been employed in the synthesis of novel heterocyclic compounds. Heterocycles are an important class of molecules in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. The nitro group can be reduced to an amine, allowing for the introduction of nitrogen-containing heterocycles such as pyridines or pyrimidines. These heterocycles are known for their diverse biological activities and have been incorporated into numerous therapeutic agents.
The< strong>nitrobenzoic acid moiety also finds applications in material science and catalysis. Its ability to participate in redox reactions makes it useful in designing electrochemical sensors and catalysts. Furthermore, derivatives of this compound have been explored as ligands for transition metal complexes, which are employed in various catalytic processes.
The synthesis of< strong>4-Bromo-5-fluoro-2-nitrobenzoic acid< strong>CAS No. 1020717-99-0< strong>
>has been optimized to ensure high yield and purity, making it commercially viable for industrial applications. Advanced synthetic techniques such as flow chemistry have been utilized to improve scalability and reproducibility. These methods are particularly important for pharmaceutical manufacturers who require consistent quality control throughout the production process.
The< strong>bromofluorobenzonitrile derivatives, including< strong>4-Bromo-5-fluoro-2-nitrobenzoic acid CAS No 1020717990 CAS NO 1020717990 CAS NO 1020717990 CAS NO 1020717990 CAS NO 1020717990 CAS NO 1020717990 CAS NO 1020717990 CAS NO 1020717990 CAS NO 1020717990 CAS NO 1020717990 CAS NO 1020717990 CAS NO 1020717990CAS No.CAS No.CAS.CAS.CAS.CAS.CAS.CAS.CAS.CAS.CAS.CAS.>CAS No.CAS No
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In conclusion,< strong>4-Bromo-5-fluoro-2-nitrobenzoic acid (CAS No.< strong>1020717-99-0). It serves as a versatile building block with broad applications across multiple disciplines including medicinal chemistry, material science,and catalysis. The unique combination of functional groups on its benzene ring allows for diverse chemical modifications, making it an indispensable tool for researchers seeking to develop novel bioactive compounds. As research continues, we can expect further innovations utilizing this compound’s potential.
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